(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one (4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15591990
InChI: InChI=1S/C20H19NO4/c1-13-4-6-15(7-5-13)12-24-18-9-8-16(11-19(18)23-3)10-17-14(2)21-25-20(17)22/h4-11H,12H2,1-3H3/b17-10+
SMILES:
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC15591990

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(4E)-4-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one -

Specification

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name (4E)-4-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
Standard InChI InChI=1S/C20H19NO4/c1-13-4-6-15(7-5-13)12-24-18-9-8-16(11-19(18)23-3)10-17-14(2)21-25-20(17)22/h4-11H,12H2,1-3H3/b17-10+
Standard InChI Key QEKBDPQQIKUXQP-LICLKQGHSA-N
Isomeric SMILES CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C/3\C(=NOC3=O)C)OC
Canonical SMILES CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)OC

Introduction

Structural and Molecular Characteristics

The compound belongs to the oxazol-5(4H)-one family, a class of five-membered heterocycles containing both oxygen and nitrogen atoms. Its molecular formula is C₂₀H₁₉NO₄, with a molecular weight of 337.4 g/mol. Key structural features include:

  • Oxazolone core: A 1,2-oxazol-5(4H)-one ring with a methyl group at position 3.

  • Benzylidene substituent: A 3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene group at position 4, conferring stereoelectronic diversity.

  • Stereochemistry: The (4E) configuration indicates a trans arrangement of substituents around the exocyclic double bond .

Table 1: Molecular Data

PropertyValueSource
IUPAC Name(4E)-4-[[3-Methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
Molecular FormulaC₂₀H₁₉NO₄
Molecular Weight337.4 g/mol
Canonical SMILESCC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=NOC3=O)C)OC
XLogP3~3.5 (estimated)

Synthesis and Reaction Pathways

The synthesis of this compound follows established protocols for oxazol-5(4H)-ones, primarily via the Erlenmeyer-Plochl azlactone synthesis . Key steps include:

  • N-Acylation: Reaction of glycine with an acylating agent (e.g., acetic anhydride) to form N-acylglycine.

  • Cyclocondensation: Treatment with 3-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde in polyphosphoric acid (PPA) or acetic anhydride, facilitating dehydration and cyclization .

Example Procedure :

  • Reactants: Hippuric acid derivative (N-acylglycine) and substituted benzaldehyde.

  • Conditions: Reflux in PPA at 90°C for 4 hours.

  • Yield: ~75% after column chromatography (ethyl acetate/n-hexane) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and insoluble in water, based on analogous oxazolones .

  • Stability: Sensitive to hydrolysis under alkaline conditions due to the lactone ring .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks at ~1750 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=N stretch) .

  • ¹H NMR (DMSO-d₆): Aromatic protons (δ 6.8–7.5 ppm), methoxy (δ 3.8 ppm), and methyl groups (δ 2.3–2.5 ppm) .

Biological Activities and Mechanisms

Anticancer Activity

Oxazolones interfere with cancer cell proliferation by:

  • ROS Modulation: Induction of oxidative stress in tumor cells .

  • Apoptosis Activation: Caspase-3/7 activation observed in vitro .

Antioxidant Effects

Inhibition of lipid peroxidation (IC₅₀ ~50 μM) and lipoxygenase (LOX) activity (IC₅₀ ~41 μM) has been reported for similar compounds .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-oneLacks methoxy/benzyloxy groupsModerate anti-inflammatory
4-(4-Bromophenylsulfonyl)phenyl-oxazol-5(4H)-one Sulfonyl group enhances solubilityAnalgesic (ED₅₀: 25 mg/kg)
Target CompoundMethoxy/benzyloxy substituentsEnhanced LOX inhibition

Research Applications and Future Directions

Drug Development

  • Lead Optimization: Structural tweaks to improve pharmacokinetics (e.g., logP reduction) .

  • Targeted Therapies: Exploration in colorectal and breast cancer models .

Material Science

  • Photoresponsive Materials: Oxazolones’ conjugated systems show potential in optoelectronics .

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